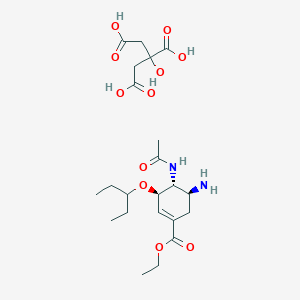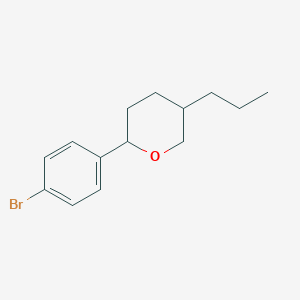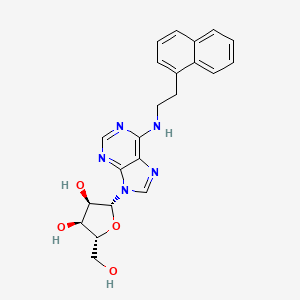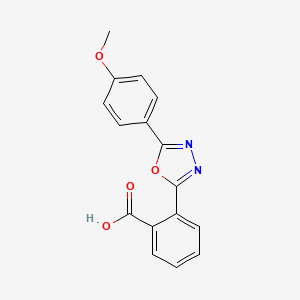
Oseltamivir citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oseltamivir citrate is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. This compound functions as a neuraminidase inhibitor, which prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir citrate involves several key steps. The starting material is shikimic acid, which undergoes a series of chemical transformations including protection, oxidation, and reduction reactions. The key steps include:
Protection of hydroxyl groups: Shikimic acid is protected using acetonide.
Oxidation: The protected shikimic acid is oxidized to form an intermediate compound.
Reduction: The intermediate is reduced to form a cyclohexene derivative.
Amination: Introduction of an amino group to form the desired amine.
Esterification: The amine is esterified to form oseltamivir.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Fermentation: Production of shikimic acid through fermentation.
Chemical synthesis: Conversion of shikimic acid to oseltamivir through a series of chemical reactions.
Purification: Purification of the final product to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oseltamivir citrate undergoes various chemical reactions, including:
Hydrolysis: Oseltamivir phosphate is hydrolyzed to its active form, oseltamivir carboxylate.
Oxidation and Reduction: These reactions are involved in the synthesis process.
Substitution: Amination and esterification are key substitution reactions in the synthesis.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation steps.
Reducing agents: Used in the reduction steps.
Aminating agents: Used to introduce the amino group.
Esterifying agents: Used in the esterification step.
Major Products Formed
Oseltamivir carboxylate: The active metabolite formed after hydrolysis.
Intermediate compounds: Formed during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Oseltamivir citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying antiviral agents.
Biology: Studied for its effects on viral replication and infection mechanisms.
Medicine: Extensively used in the treatment and prevention of influenza.
Industry: Used in the development of antiviral drugs and formulations
Wirkmechanismus
Oseltamivir citrate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus within the respiratory tract. The molecular target is the neuraminidase enzyme, and the pathway involves competitive inhibition of the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Oseltamivir citrate is unique due to its oral bioavailability and ease of administration compared to other neuraminidase inhibitors like zanamivir, which is inhaled. It is also effective against both influenza A and B viruses, making it a versatile antiviral agent .
Eigenschaften
Molekularformel |
C22H36N2O11 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28N2O4.C6H8O7/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+,15+;/m0./s1 |
InChI-Schlüssel |
RTTTXRYICWJNLK-ONAKXNSWSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)






![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)




